molecular formula C17H20N2O2S2 B3001675 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1795087-33-0

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B3001675
CAS No.: 1795087-33-0
M. Wt: 348.48
InChI Key: ACCMLRQKNZPITA-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide: is a complex organic compound that features a pyrano[4,3-d]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. One common route includes the cyclization of appropriate thiazole derivatives with pyran intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to its specific combination of a pyrano[4,3-d]thiazole core with an isopropylthio-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-11(2)22-13-5-3-12(4-6-13)9-16(20)19-17-18-14-7-8-21-10-15(14)23-17/h3-6,11H,7-10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCMLRQKNZPITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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